molecular formula C19H15N3O5 B15033007 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15033007
M. Wt: 365.3 g/mol
InChI Key: RUEQMJSFJFHIAN-UHFFFAOYSA-N
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Description

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve nitration and methoxylation to introduce the nitro and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce carbonyl groups .

Scientific Research Applications

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a bioactive compound .

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15N3O5/c1-27-12-8-15-11(10-20-17(15)16(9-12)22(25)26)6-7-21-18(23)13-4-2-3-5-14(13)19(21)24/h2-5,8-10,20H,6-7H2,1H3

InChI Key

RUEQMJSFJFHIAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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